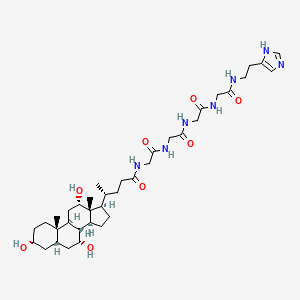
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro, difluorophenoxy, methyl, and nitro functional groups attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorination: The difluorophenoxy group is incorporated through a nucleophilic aromatic substitution reaction using 2,4-difluorophenol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, making it a potent compound for biochemical studies.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-(2,4-difluorophenoxy)aniline
- 3-Chloro-2-(2,4-difluorophenoxy)benzoic acid
- 3-Chloro-2-(2,4-difluorophenoxy)benzaldehyde
Uniqueness
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde stands out due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its unique combination of chloro, difluorophenoxy, methyl, and nitro groups provides a versatile platform for the development of new compounds with enhanced properties.
属性
| 110104-11-5 | |
分子式 |
C14H8ClF2NO4 |
分子量 |
327.66 g/mol |
IUPAC 名称 |
3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H8ClF2NO4/c1-7-11(18(20)21)4-8(6-19)14(13(7)15)22-12-3-2-9(16)5-10(12)17/h2-6H,1H3 |
InChI 键 |
MSZGQWLOXXPLNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2)F)F)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)



![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
